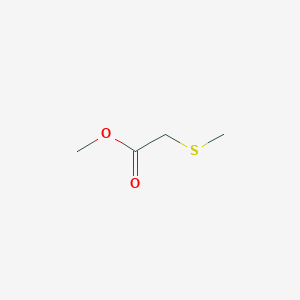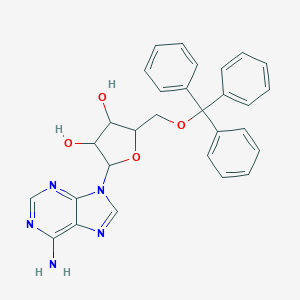
(2S,6S)-2,6-dimethylmorpholine
Overview
Description
IDX899 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of human immunodeficiency virus type 1 (HIV-1). It is known for its potent antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1. IDX899 has shown a high genetic barrier to resistance, making it a promising candidate for antiretroviral therapy .
Mechanism of Action
Target of Action
The primary target of (2S,6S)-2,6-dimethylmorpholine, a metabolite of ketamine, is the N-methyl-D-aspartic acid receptor (NMDAR) . This receptor plays a crucial role in the brain’s neurotransmission, particularly in the regulation of synaptic plasticity and memory function .
Mode of Action
This compound interacts with its targets by binding to several neurotransmitter receptors , including NMDAR . This interaction results in a complex cascade of effects on diverse groups of brain cells through several receptors .
Biochemical Pathways
The compound affects multiple biochemical pathways. It has been found to induce significant changes in metabolic pathways involved in fundamental mitochondrial functions . These functions are critically impaired in clinical conditions such as depression and anxiety . The activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin by the compound are mechanisms that are still being elucidated .
Pharmacokinetics
In terms of pharmacokinetics, this compound, like ketamine and its other metabolites, readily crosses the blood-brain barrier . This property significantly impacts the compound’s bioavailability, making it effective in exerting its actions in the brain .
Result of Action
The molecular and cellular effects of the compound’s action are profound. It has been found to alter the expression of 354 proteins in the cerebrospinal fluid (CSF) at consecutive timepoints . These proteins belong to classes of tyrosine kinases, cellular adhesion molecules, and growth factors, including insulin . This suggests an interplay of altered neurotransmission, neuroplasticity, neurogenesis, synaptogenesis, and neural network functions following the administration of the compound .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. It is generally understood that factors such as age, sex, genetics, and environmental conditions can influence the effects of psychotropic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
IDX899 is synthesized through a series of chemical reactions involving the formation of an aryl-phospho-indole scaffold. The synthetic route typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Phosphorylation: The indole core is then phosphorylated using appropriate phosphorylating agents.
Aryl Substitution: The phosphorylated indole is subjected to aryl substitution reactions to introduce the desired aryl groups.
Industrial Production Methods
The industrial production of IDX899 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves purification steps, such as recrystallization and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
IDX899 undergoes various chemical reactions, including:
Oxidation: IDX899 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert IDX899 into reduced forms.
Substitution: IDX899 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of IDX899 may yield oxidized derivatives with altered pharmacological properties .
Scientific Research Applications
IDX899 has a wide range of scientific research applications, including:
Chemistry: IDX899 is used as a model compound for studying NNRTI mechanisms and resistance profiles.
Biology: It is employed in biological studies to understand its effects on HIV-1 replication and resistance.
Medicine: IDX899 is being investigated for its potential use in antiretroviral therapy for HIV-1-infected patients.
Industry: The compound is used in the pharmaceutical industry for the development of new antiretroviral drugs.
Comparison with Similar Compounds
IDX899 is compared with other NNRTIs, such as:
Etravirine: IDX899 has a higher barrier to resistance and improved activity against NNRTI-resistant strains.
Rilpivirine: IDX899 shows better pharmacokinetic properties and reduced side effects.
Efavirenz: IDX899 has a more favorable resistance profile and fewer central nervous system side effects.
The uniqueness of IDX899 lies in its high genetic barrier to resistance, potent antiviral activity, and improved safety profile compared to other NNRTIs .
Properties
IUPAC Name |
(2S,6S)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIQLPOGUDBSU-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-45-6, 276252-73-4 | |
| Record name | 2,6-Dimethylmorpholine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylmorpholine, (2S,6S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S,6S)-2,6-Dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLMORPHOLINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-DIMETHYLMORPHOLINE, (2S,6S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)-](/img/structure/B103808.png)











